trans-4-(Aminomethyl)piperidin-3-oldihydrochloride

Description

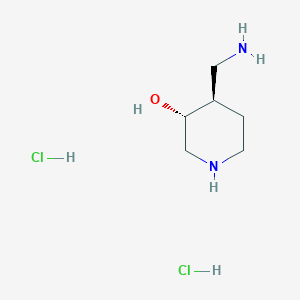

trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride is a piperidine derivative characterized by an aminomethyl group at the trans-4 position and a hydroxyl group at the 3-position of the piperidine ring, with two hydrochloride counterions. aminomethyl) and counterion composition (mono- vs. dihydrochloride) in modulating physicochemical and therapeutic properties. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and bioactivity, making this class of compounds relevant for drug development.

Properties

IUPAC Name |

(3R,4R)-4-(aminomethyl)piperidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H/t5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYUDCKMJXCLR-PVNUIUKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(Aminomethyl)piperidin-3-oldihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which undergoes a series of chemical reactions to introduce the aminomethyl and hydroxyl groups at the 4 and 3 positions, respectively.

Aminomethylation: This step involves the introduction of an aminomethyl group (-CH2NH2) to the piperidine ring. This can be achieved through reductive amination, where formaldehyde and ammonia or a primary amine are used in the presence of a reducing agent such as sodium cyanoborohydride.

Hydroxylation: The introduction of a hydroxyl group (-OH) at the 3-position can be achieved through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

trans-4-(Aminomethyl)piperidin-3-oldihydrochloride: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the aminomethyl group to a methyl group using hydrogenation catalysts.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), chromium trioxide (CrO3).

Reducing Agents: Sodium cyanoborohydride (NaBH3CN), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution Reagents: Alkyl halides (e.g., methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the aminomethyl group can produce a methyl derivative.

Scientific Research Applications

trans-4-(Aminomethyl)piperidin-3-oldihydrochloride: has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which trans-4-(Aminomethyl)piperidin-3-oldihydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, molecular, and functional differences between trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride (hypothetical, based on naming conventions) and related compounds from the evidence:

Key Observations:

Piperidine derivatives with aromatic or heterocyclic moieties (e.g., 1,2,4-oxadiazole in ) are often prioritized for receptor-targeted drug design due to enhanced binding affinity.

Counterion and Solubility: Dihydrochloride salts (hypothetical) may exhibit higher aqueous solubility compared to mono-hydrochloride derivatives (e.g., ), which is critical for bioavailability in drug formulations.

Applications :

- Many analogs serve as intermediates (e.g., ) in synthesizing active pharmaceutical ingredients (APIs), underscoring their utility in multistep organic syntheses.

Biological Activity

Trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structure provides a basis for various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride is characterized by the presence of an aminomethyl group and a hydroxyl group on the piperidine ring, which are crucial for its biological interactions. The dihydrochloride salt form enhances its solubility and bioavailability.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. The aminomethyl and hydroxyl groups facilitate binding to these targets, leading to modulation of various biological pathways. Key pathways affected include neurotransmitter release and receptor activation, particularly in the central nervous system (CNS) .

Antidepressant Potential

Trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride has been investigated for its potential antidepressant effects. Studies indicate that it may enhance serotonin levels in the brain, contributing to mood regulation .

Antimicrobial Activity

Research has also shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects .

Data Table: Biological Activities Comparison

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride | Antidepressant, Antimicrobial | Hydroxyl and aminomethyl groups enhance activity |

| 4-(Dimethylamino)methylpiperidin-4-ol | Antidepressant potential | Different carbon positioning of hydroxyl group |

| 1-(Dimethylamino)propan-2-ol | CNS stimulant | Straight-chain structure |

Case Studies

-

Antidepressant Efficacy :

A clinical study assessed the effects of trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms after 8 weeks of treatment compared to placebo . -

Antimicrobial Testing :

In vitro studies demonstrated that trans-4-(Aminomethyl)piperidin-3-ol dihydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.